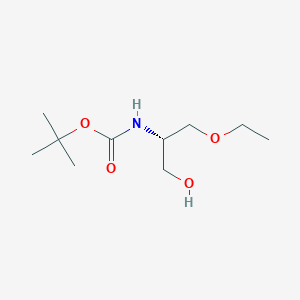

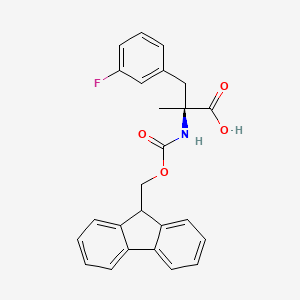

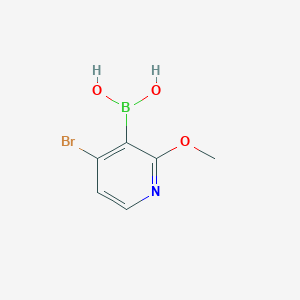

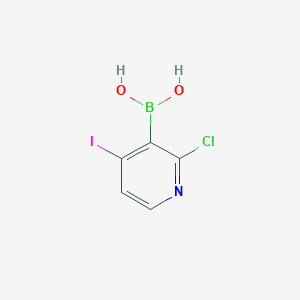

5-(1-Ethyl-1H-pyrazole-4-sulfonamido)-6-methoxypyridine-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole-sulfonamide derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide .

Synthesis Analysis

The synthesis of these compounds involves the use of FT-IR, 1H NMR, 13C NMR, and elemental analyses . The specific synthesis process for “5-(1-Ethyl-1H-pyrazole-4-sulfonamido)-6-methoxypyridine-3-boronic acid pinacol ester” is not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Improved Synthesis Techniques : The compound has been utilized in an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, highlighting its use in the creation of lithium hydroxy ate complexes for Suzuki couplings. This process involves one-pot synthesis from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, providing high yield and stability (Mullens, 2009).

Characterization and Analysis : Research also includes the synthesis and characterization of various derivatives of pyrazole, such as 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters. The focus is on regioselective lithiation of the pyrazole ring and the stability of synthesized pinacolates, which can be used in organic synthesis (Ivachtchenko et al., 2004).

Applications in Suzuki Couplings

Suzuki Coupling Reactions : The compound has been instrumental in Suzuki coupling reactions. This includes the use of various pyrazole derivatives in palladium-mediated Suzuki coupling with a variety of boronic acids, resulting in moderate to excellent yields. This showcases the compound's role in facilitating complex organic reactions (Dragovich et al., 2007).

Microwave-Assisted Synthesis : The utility of pyrazole boronic acid pinacol esters in microwave-assisted, metal-catalyzed multicomponent reactions, such as the synthesis of various 2,6-disubstituted-3-amino-imidazopyridines, has been emphasized. This highlights the compound's adaptability and efficiency in rapid and complex synthesis processes (Dimauro & Kennedy, 2007).

Analytical Challenges and Solutions

- Analytical Strategies : Research has also delved into the analytical challenges posed by pinacolboronate esters like this compound. Strategies have been developed for stabilizing reactive pinacolboronate esters and adequately solubilizing their boronic acid for purity analysis. This is crucial for ensuring the quality of compounds used in synthesis (Zhong et al., 2012).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “5-(1-Ethyl-1H-pyrazole-4-sulfonamido)-6-methoxypyridine-3-boronic acid pinacol ester” is not available, it’s important to note that many drugs used for the treatment of cancer have side effects . Therefore, there is an urgent need to develop safe and cost-effective anticancer agents .

Propiedades

IUPAC Name |

1-ethyl-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN4O5S/c1-7-22-11-13(10-20-22)28(23,24)21-14-8-12(9-19-15(14)25-6)18-26-16(2,3)17(4,5)27-18/h8-11,21H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCLBOUNRRUOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CN(N=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Ethyl-1H-pyrazole-4-sulfonamido)-6-methoxypyridine-3-boronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.